molecular formula C16H25N3O2 B3012821 1-(3,5-Dimethylphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea CAS No. 1797059-81-4

1-(3,5-Dimethylphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea

Cat. No.: B3012821
CAS No.: 1797059-81-4
M. Wt: 291.395
InChI Key: DBGOOXHNLZMFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylphenyl)-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.395. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

  • Hindered Ureas as Masked Isocyanates : Hindered trisubstituted ureas have been shown to undergo efficient substitution reactions with a range of O, N, and S nucleophiles under neutral conditions, highlighting their potential utility in synthetic chemistry for the preparation of amine derivatives under mild conditions. The study illustrates the unique reactivity of these ureas, potentially applicable in the development of new synthetic methodologies or materials (Hutchby et al., 2009).

Corrosion Inhibition

  • 1,3,5-Triazinyl Urea Derivatives : The corrosion inhibition performance of 1,3,5-triazinyl urea derivatives on mild steel in acidic solutions has been investigated, indicating their efficiency as corrosion inhibitors. Such studies are crucial for developing new materials that can protect industrial equipment and infrastructure from corrosion, potentially extending their service life and reducing maintenance costs (Mistry et al., 2011).

Photochromic Diarylethene Precursors

  • Aerobic Dimerization of Ethyl 4-Thienyl-3-ketobutanoate : The base-induced aerobic dimerization of certain urea derivatives leading to photochromic diarylethene compounds has been studied. These compounds can undergo various chemical modifications, serving as new diarylethene precursors to produce photoactive compounds with desired properties and functions. This research could have implications for developing materials with applications in optical data storage, photoswitching devices, and molecular electronics (Lvov et al., 2017).

Bioconjugation Mechanisms

  • Mechanism of Amide Formation by Carbodiimide : A study on the mechanism of amide formation between carboxylic acid and amine in aqueous media using carbodiimide highlights the importance of understanding bioconjugation processes. Such insights are essential for bioconjugate chemistry, where creating stable amide bonds under physiological conditions can be crucial for the development of pharmaceuticals, biomaterials, and diagnostic agents (Nakajima & Ikada, 1995).

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-12-9-13(2)11-14(10-12)18-16(21)17-5-8-19-6-3-15(20)4-7-19/h9-11,15,20H,3-8H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGOOXHNLZMFII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NCCN2CCC(CC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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